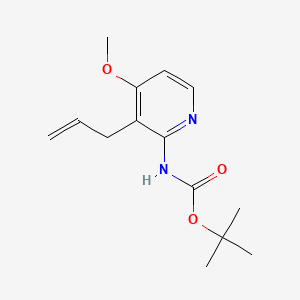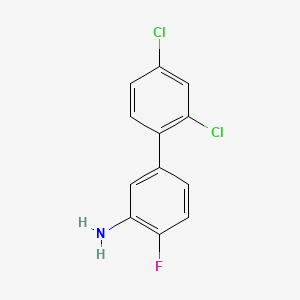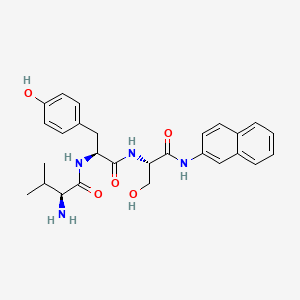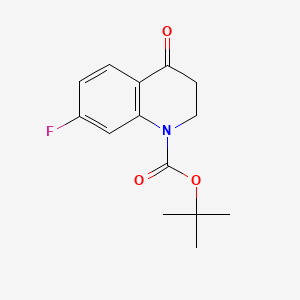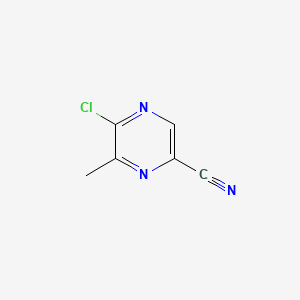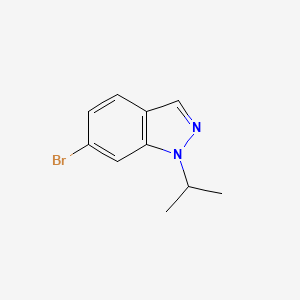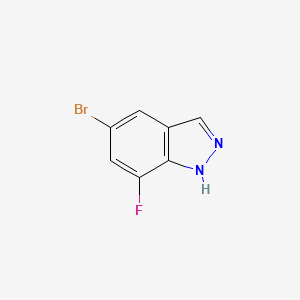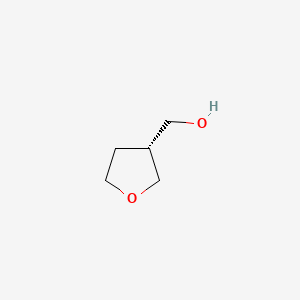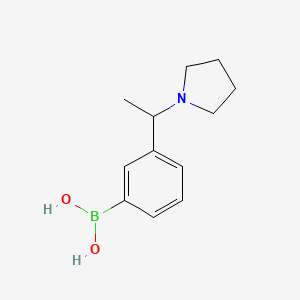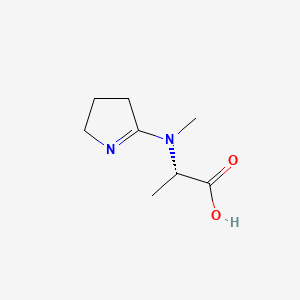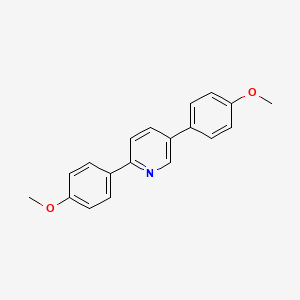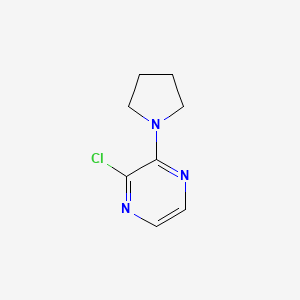
2-Chloro-3-pyrrolidin-1-ylpyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-Chloro-3-pyrrolidin-1-ylpyrazine or similar compounds often involves various synthetic routes including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis
The molecular structure of 2-Chloro-3-pyrrolidin-1-ylpyrazine is characterized by a pyrrole and a pyrazine ring, making it a nitrogen-containing heterocyclic compound . More detailed structural analysis can be performed using tools like MolView .Aplicaciones Científicas De Investigación
Biological Importance
Pyrrolones and pyrrolidinones, which are five-membered heterocycles, are versatile lead compounds for designing powerful bioactive agents . They induce prominent pharmaceutical effects, and researchers have synthesized various pyrrolone and pyrrolidinone derivatives . These derivatives can be used for the future development of novel compounds active against different infections and diseases .
Antimicrobial Activity
Pyrrolone and pyrrolidinone derivatives have shown significant antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs.
Anticancer Activity
Pyrrolidinone derivatives have been found to exhibit anticancer activity . For instance, certain pyridine derivatives, which share a similar structure with pyrazine, have shown promising antitumor activity against liver carcinoma cell line (HEPG2) .
Anti-inflammatory Activity
Pyrrolone derivatives have demonstrated anti-inflammatory activity . This suggests that they could be used in the development of new anti-inflammatory drugs.
Antidepressant Activity
Pyrrolone derivatives have also shown antidepressant activity . This indicates their potential use in the treatment of depression.
Industrial Applications
Poly(vinyl pyrrolidone) (PVP), a derivative of pyrrolidinone, has numerous applications in the biomedical field due to its useful features such as non-toxicity, high hydrophilicity, biocompatibility, excellent complexation features, and film-forming ability .
Anticonvulsant Activity
Pyrrolone derivatives have shown anticonvulsant activity . This suggests their potential use in the treatment of epilepsy and other seizure disorders.
Anti-HCV Activity
Pyrrolone derivatives have demonstrated anti-HCV (Hepatitis C Virus) activity . This indicates their potential use in the treatment of Hepatitis C.
Safety and Hazards
Mecanismo De Acción
Target of Action
2-Chloro-3-pyrrolidin-1-ylpyrazine is a derivative of pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Pyrrolopyrazine derivatives have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Propiedades
IUPAC Name |
2-chloro-3-pyrrolidin-1-ylpyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c9-7-8(11-4-3-10-7)12-5-1-2-6-12/h3-4H,1-2,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPNSGOWGHKGGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CN=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-pyrrolidin-1-ylpyrazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B597894.png)
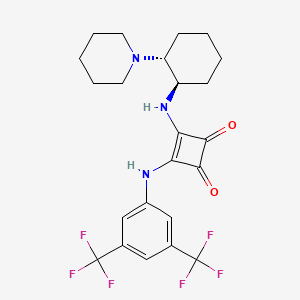
![6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B597896.png)
